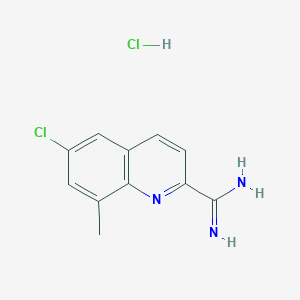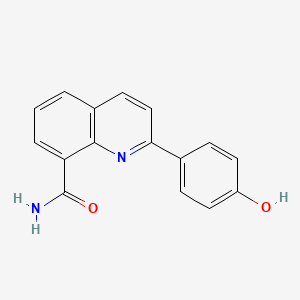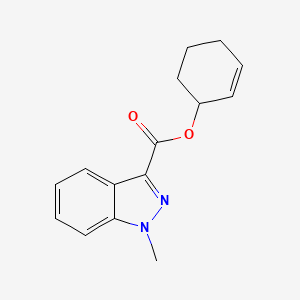![molecular formula C7H4FIN2 B11856632 6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrazolo[1,5-a]pyridine scaffold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by further functionalization steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-iodopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodopyrazolo[1,5-a]pyridine: Lacks the fluorine substituent, which can affect its reactivity and applications.
6-Fluoropyrazolo[1,5-a]pyridine:
Uniqueness
6-Fluoro-3-iodopyrazolo[1,5-a]pyridine is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H4FIN2 |
|---|---|
Poids moléculaire |
262.02 g/mol |
Nom IUPAC |
6-fluoro-3-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H |
Clé InChI |
JXQFKXPEINZCQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2C=C1F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)



![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)

